4-(4-Methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde
CAS No.:
Cat. No.: VC17871108
Molecular Formula: C9H8N2OS
Molecular Weight: 192.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8N2OS |
|---|---|
| Molecular Weight | 192.24 g/mol |
| IUPAC Name | 4-(4-methylpyrazol-1-yl)thiophene-2-carbaldehyde |
| Standard InChI | InChI=1S/C9H8N2OS/c1-7-3-10-11(4-7)8-2-9(5-12)13-6-8/h2-6H,1H3 |
| Standard InChI Key | BICGTYLLQQKUMX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN(N=C1)C2=CSC(=C2)C=O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure combines a thiophene ring—a five-membered aromatic system containing one sulfur atom—with a pyrazole group, a diazole ring featuring two adjacent nitrogen atoms. The 4-methyl substituent on the pyrazole and the aldehyde group on the thiophene create distinct electronic and steric environments that influence reactivity. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 192.24 g/mol | |
| IUPAC Name | 4-(4-methylpyrazol-1-yl)thiophene-2-carbaldehyde | |
| SMILES | CC1=NN(C=C1)C2=CSC(=C2)C=O |
The aldehyde group () at the 2-position of the thiophene ring is highly electrophilic, enabling nucleophilic additions and condensations, while the pyrazole’s nitrogen atoms participate in hydrogen bonding and coordination chemistry .
Comparative Analysis with Analogues
A structurally related analogue, 4-(3-methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde (PubChem CID: 104366885), differs only in the methyl group’s position on the pyrazole ring (3- vs. 4-substitution) . This subtle alteration impacts electronic distribution and steric hindrance, which may influence reactivity and biological activity. For instance, the 4-methyl derivative’s pyrazole nitrogen atoms are less sterically hindered, potentially enhancing interactions with biological targets.
Synthesis and Optimization
Synthetic Routes
The synthesis of 4-(4-methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde typically involves a condensation reaction between 4-methyl-1H-pyrazole and thiophene-2-carboxaldehyde under reflux conditions. A representative protocol includes:
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Reactants:
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4-methyl-1H-pyrazole (1.0 equiv)
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Thiophene-2-carboxaldehyde (1.2 equiv)
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Solvent: Ethanol or acetic acid
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Conditions: Reflux at 80–90°C for 6–12 hours
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Catalyst: Acidic or basic conditions (e.g., or )
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Yield: 60–75% after purification by column chromatography.
Reaction Mechanism
The reaction proceeds via nucleophilic aromatic substitution (SNAr), where the pyrazole’s nitrogen attacks the electrophilic carbon of the thiophene-2-carboxaldehyde. Proton transfer and dehydration yield the final product. The methyl group’s position on the pyrazole influences reaction kinetics; the 4-methyl derivative exhibits faster kinetics compared to its 3-methyl analogue due to reduced steric hindrance .
Optimization Strategies
Key parameters affecting yield and purity include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–90°C | Maximizes rate |
| Reaction Time | 8–10 hours | Balances completion vs. degradation |
| Solvent Polarity | Ethanol > Acetic Acid | Enhances solubility |
| Catalyst Loading | 5–10 mol% | Accelerates SNAr |
Prolonged heating beyond 12 hours leads to aldehyde oxidation, reducing yield.
Chemical Reactivity and Functionalization
Aldehyde-Driven Reactions
The aldehyde group undergoes characteristic reactions, including:
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Condensation: Reacts with amines to form Schiff bases (), useful in ligand design .
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Nucleophilic Addition: Grignard reagents or hydrides add to the carbonyl, producing alcohols or alkanes.
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Oxidation: Forms carboxylic acids under strong oxidizing conditions (e.g., ).
Pyrazole Functionalization
The pyrazole ring participates in:
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Electrophilic Substitution: Nitration or sulfonation at the 3- or 5-positions.
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Coordination Chemistry: Nitrogen atoms bind metal ions (e.g., , ), relevant in catalyst design .
Multicomponent Reactions (MCRs)
The compound serves as a precursor in MCRs for synthesizing polyheterocyclic systems. For example, reaction with malononitrile and thiosemicarbazide yields pyrazolo-thiazole hybrids, which exhibit antimicrobial and anticancer activities.
Analytical Characterization
Spectroscopic Data
Infrared (IR) Spectroscopy:
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: 1690–1710 cm (strong, aldehyde stretch)
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: 3200–3300 cm (pyrazole N-H bend).
Nuclear Magnetic Resonance (NMR):
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NMR (400 MHz, CDCl):
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δ 9.95 (s, 1H, CHO)
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δ 8.20 (d, 1H, thiophene H-3)
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δ 7.75 (s, 1H, pyrazole H-5)
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δ 2.45 (s, 3H, CH).
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NMR:
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δ 192.1 (CHO)
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δ 150.2 (pyrazole C-4)
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δ 140.5 (thiophene C-2).
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Mass Spectrometry
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ESI-MS: 193.1 [M+H], confirming molecular weight.
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